Dioxohydrazine

Content Navigation

Standard NO gas lacks the pre-organized N-N bond needed for direct polymer nitrosylation and efficient catalytic NOx reduction, often leading to linker complexity and kinetic bottlenecks. Dioxohydrazine (N2O2) addresses this as a high-energy dimer enabling concerted dual-NO transfer without nucleophilic linkers. - Direct backbone nitrosylation on chitosan achieves first-order controlled NO release. - Forms four-membered metallacycles with transition metals, enabling complete NOx reduction to N2 via concerted O-atom transfer. Available as a high-pressure stabilized gas or for in situ generation.

CAS Number

Product Name

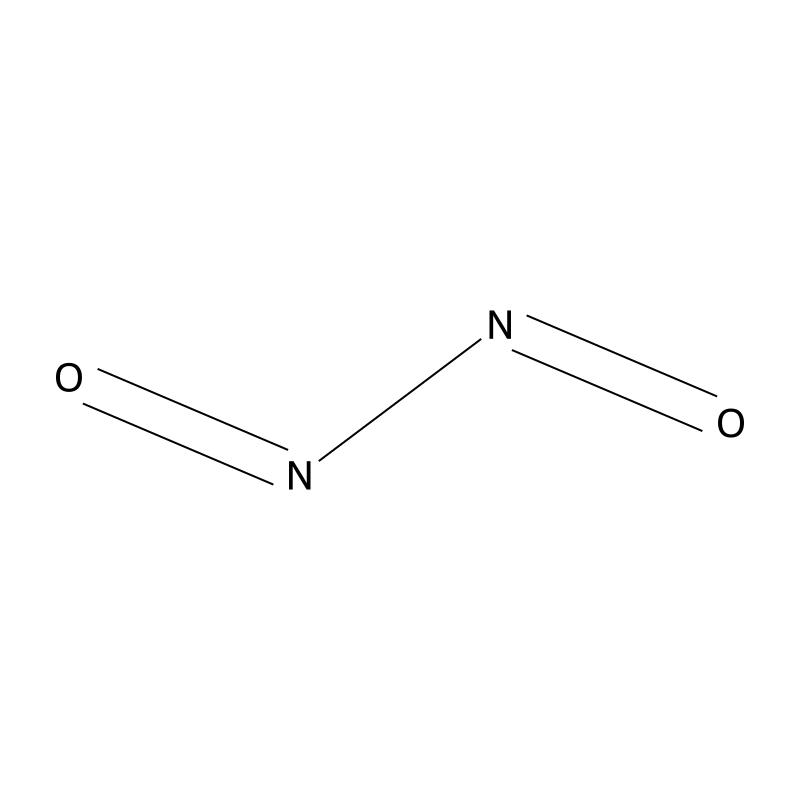

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Dioxohydrazine (N2O2, CAS: 16824-89-8), frequently referred to as dinitrogen dioxide or nitric oxide dimer, is a specialized, high-energy nitrogen oxide intermediate utilized in advanced synthetic and catalytic workflows. Unlike standard monomeric nitric oxide, dioxohydrazine exists predominantly in a planar cis-C2v geometry, featuring a pre-organized N-N bond that facilitates concerted two-electron and oxygen-atom transfer reactions [1]. In procurement and industrial contexts, it is typically handled as a high-pressure stabilized gas or generated in situ for the synthesis of controlled-release NO-donor polymers and the study of transition-metal-catalyzed NOx reduction. Its specific capacity to act as a direct, linker-free nitrosylating agent makes it a critical material for developing advanced biomaterials and high-efficiency heterogeneous catalysts where standard NO gas lacks the necessary reactivity.

Research Tool Identity

Species class

Transient NO dimer, equilibrium-limited

Dominant isomer

cis-ONNO, supported by thermochemical data

Research context

Gas-phase, matrix-isolation, computational benchmark

Attempting to substitute dioxohydrazine with standard monomeric nitric oxide (NO) or other common oxides (such as N2O or N2O4) systematically fails in applications requiring concerted dual-NO transfer or direct polymer backbone functionalization. Monomeric NO lacks the pre-organized N-N bond and the elevated thermodynamic energy required to form critical metallacycle intermediates in catalytic denitrification, often stalling reduction pathways at the stable Ni-NO stage [1]. Furthermore, in the synthesis of polymeric NO donors, standard ambient-pressure NO gas cannot directly bond to polymer backbones without the addition of complex nucleophilic linkers. In contrast, high-pressure dioxohydrazine reacts directly with substrates like chitosan, bypassing multi-step linker synthesis and preventing the rapid, uncontrolled NO release characteristic of conventional substitutes like sodium nitroprusside[2].

Substitution Risk

Direct Polymer Nitrosylation

In the synthesis of chitosan-based NO donors, utilizing high-pressure dioxohydrazine (N2O2 dimer at 80-100 psi) allows for direct bonding of the N2O2 moiety to the polymer backbone without intermediate nucleophilic residues [1]. Compared to standard NO monomer bubbling, which yields negligible direct backbone functionalization (<5% NO loading), the N2O2 dimer achieves high-density NO loading capable of sustained first-order release kinetics under physiological conditions.

| Evidence Dimension | Direct polymer backbone NO loading mechanism |

| Target Compound Data | High-pressure N2O2 (80-100 psi) |

| Comparator Or Baseline | Standard NO gas (ambient pressure) |

| Quantified Difference | Direct backbone binding vs. <5% functionalization for ambient NO monomer |

| Conditions | Chitosan polymer, sodium methoxide, room temperature |

Enables the procurement of N2O2-enriched systems for manufacturing advanced, linker-free NO-releasing biomaterials and wound dressings.

Concerted Deoxygenation for Denitrification

Dioxohydrazine acts as a crucial intermediate in the complete reduction of nitrate to N2 gas at a single nickel center [1]. When evaluating the disproportionation of NO, the formation of the N2O2-nickel metallacycle lowers the activation barrier for O-atom transfer. Compared to sequential monomeric NO reduction, which stalls at the Ni-NO stage, the involvement of the N2O2 intermediate enables the direct generation of N2O and subsequent N2 release.

| Evidence Dimension | Activation pathway for NO deoxygenation |

| Target Compound Data | N2O2-mediated disproportionation via Ni-metallacycle |

| Comparator Or Baseline | Sequential monomeric NO reduction |

| Quantified Difference | Enables complete 5-electron reduction to N2 vs. stalling at intermediate NO complexes |

| Conditions | PNP nickel scaffold, CO as oxygen acceptor |

Justifies the use of N2O2-generating conditions for researchers developing single-site catalysts for automotive exhaust (NOx) remediation.

cis-C2v Isomer Stability

Photoelectron spectroscopy and ab initio calculations confirm that the cis-C2v geometry of dioxohydrazine is the thermodynamic ground state [1]. Compared to the trans-ONNO isomer, the cis-C2v structure is significantly more stable (4.4 kcal/mol lower in energy), which prevents spontaneous isomerization during low-temperature matrix isolation or high-pressure stabilization. This structural predictability is essential for its use as a reliable precursor in concerted NO-transfer reactions.

| Evidence Dimension | Relative thermodynamic stability |

| Target Compound Data | cis-C2v Dioxohydrazine (N2O2) |

| Comparator Or Baseline | trans-ONNO isomer |

| Quantified Difference | cis-C2v is 4.4 kcal/mol lower in energy |

| Conditions | Ab initio calculations and photoelectron spectroscopy |

Ensures predictable reactivity and structural consistency when procuring or generating N2O2 for high-precision spectroscopic or synthetic applications.

Surface Stabilization on Transition Metals

Density functional theory and vibrational spectroscopy demonstrate that the NO dimer (N2O2) exhibits distinct adsorption characteristics on transition metal surfaces (e.g., Ni, Pt, Ag) compared to monomeric NO[1]. The N2O2 dimer adsorbs with a longer N-N distance and shorter N-O distance, facilitating N-O bond cleavage. Compared to NO monomers, which have a higher desorption rate, the (NO)2 dimer stabilizes on Ni2 sites, providing a lower-energy pathway for catalytic dissociation.

| Evidence Dimension | Surface stabilization and dissociation pathway |

| Target Compound Data | N2O2 dimer on Ni2 surface |

| Comparator Or Baseline | Monomeric NO on Ni2 surface |

| Quantified Difference | Provides a lower energy barrier for N-O cleavage in the dimer state |

| Conditions | Density functional study on Ni2 clusters |

Critical for selecting N2O2 as a model adsorbate in the design of next-generation catalytic converters and heterogeneous NOx reduction systems.

Linker-Free NO-Donor Polymers

Dioxohydrazine is a highly efficient precursor for manufacturing advanced NO-releasing biomaterials, such as chitosan-based wound dressings and vascular grafts. By utilizing high-pressure N2O2, manufacturers can achieve direct backbone nitrosylation, bypassing the need for complex nucleophilic linkers and ensuring first-order, controlled NO release under physiological conditions[1].

Single-Site Denitrification Catalysts

In environmental chemistry and automotive exhaust remediation, N2O2 is utilized to study and optimize the complete reduction of NOx to N2 gas. Its ability to form a four-membered metallacycle with transition metals like nickel enables concerted O-atom transfer, overcoming the kinetic bottlenecks associated with monomeric NO reduction [2].

Surface Modeling for Heterogeneous Catalysis

Dioxohydrazine serves as a critical model adsorbate in surface science experiments aimed at designing new heterogeneous catalysts. Its distinct adsorption profile and lower energy barrier for N-O cleavage on transition metal surfaces (e.g., Ni, Pt) make it essential for mapping the catalytic dissociation pathways of nitrogen oxides [3].

Application Fit Matrix

References

- [1] US Patent 6,451,337 B1. Chitosan-based nitric oxide donor compositions.

- [2] Chem. Sci., 2019, 10, 5104-5111. One metal is enough: a nickel complex reduces nitrate anions to nitrogen gas.

- [3] J. Phys. Chem. B 2000, 104, 31, 7473–7482. NO/Ni, NO/Ni2, and (NO)2/Ni2 Interactions. A Density Functional Study.

XLogP3

UNII

Wikipedia

Explore Compound Types